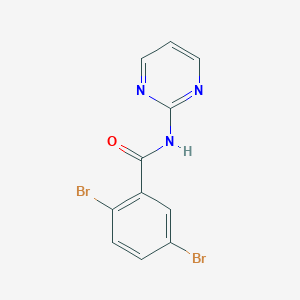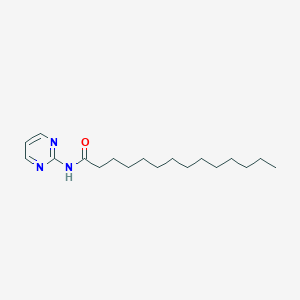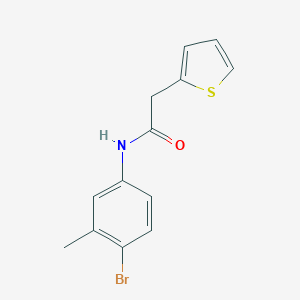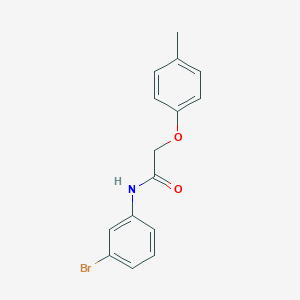
N-(3-bromophenyl)-2-(4-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-2-(4-methylphenoxy)acetamide, also known as BPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and materials science. BPPA is a white crystalline powder with a molecular formula of C15H14BrNO2 and a molecular weight of 320.18 g/mol.
Mechanism of Action
The exact mechanism of action of N-(3-bromophenyl)-2-(4-methylphenoxy)acetamide is not fully understood. However, studies have suggested that N-(3-bromophenyl)-2-(4-methylphenoxy)acetamide may exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2-(4-methylphenoxy)acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-bromophenyl)-2-(4-methylphenoxy)acetamide can inhibit the growth and proliferation of certain cancer cells, suggesting that it may have potential as an anticancer agent. N-(3-bromophenyl)-2-(4-methylphenoxy)acetamide has also been shown to reduce the production of nitric oxide and cytokines, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-bromophenyl)-2-(4-methylphenoxy)acetamide in laboratory experiments is its relatively simple synthesis method, which makes it readily available for research purposes. However, one limitation of using N-(3-bromophenyl)-2-(4-methylphenoxy)acetamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(3-bromophenyl)-2-(4-methylphenoxy)acetamide. One area of interest is the development of new drugs for the treatment of pain and inflammation based on the anti-inflammatory and analgesic properties of N-(3-bromophenyl)-2-(4-methylphenoxy)acetamide. Another area of research is the investigation of N-(3-bromophenyl)-2-(4-methylphenoxy)acetamide as an agricultural fungicide, particularly for its potential to control fungal pathogens that are resistant to current fungicides. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-bromophenyl)-2-(4-methylphenoxy)acetamide and its potential applications in other scientific fields.
Synthesis Methods
The synthesis of N-(3-bromophenyl)-2-(4-methylphenoxy)acetamide involves the reaction of 3-bromophenylamine with 4-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and produces N-(3-bromophenyl)-2-(4-methylphenoxy)acetamide as a solid precipitate, which is then purified by recrystallization.
Scientific Research Applications
N-(3-bromophenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, N-(3-bromophenyl)-2-(4-methylphenoxy)acetamide has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for developing new drugs for the treatment of pain and inflammation. N-(3-bromophenyl)-2-(4-methylphenoxy)acetamide has also been investigated for its potential use as an agricultural fungicide due to its ability to inhibit the growth of certain fungal pathogens.
properties
Molecular Formula |
C15H14BrNO2 |
|---|---|
Molecular Weight |
320.18 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H14BrNO2/c1-11-5-7-14(8-6-11)19-10-15(18)17-13-4-2-3-12(16)9-13/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
YUXONKPZDNIHGU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Br |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





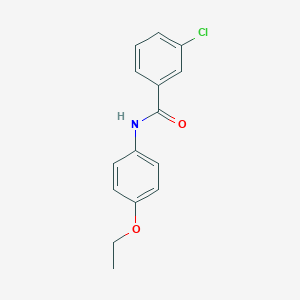
![4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate](/img/structure/B291152.png)

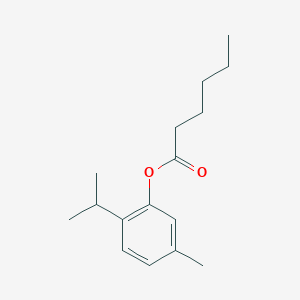

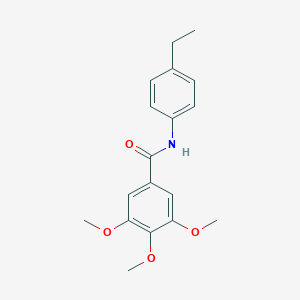

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide](/img/structure/B291161.png)
